molecular formula C15H15BrFN5 B2947414 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole CAS No. 1282516-76-0

5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole

Cat. No.: B2947414
CAS No.: 1282516-76-0
M. Wt: 364.222
InChI Key: DJXKEKYDVQEBBE-UHFFFAOYSA-N
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Description

5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups

Safety and Hazards

The safety and hazards of 1,2,4-triazoles can vary depending on the specific structure of the compound. For instance, it was found that the presence of a methylene linker between the triazole and aryl substituent increased toxicity against human cells .

Future Directions

1,2,4-Triazoles have shown promise in various fields, particularly in the development of new antibacterial agents . Future research could focus on the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance . Additionally, further investigations on this scaffold could harness its optimum antibacterial potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole involves multiple steps, starting from readily available precursorsThe final step involves the formation of the triazole ring under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and triazole derivatives, such as:

Uniqueness

What sets 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-5-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-[2-(4-bromo-2-fluorophenyl)-1H-imidazol-5-yl]-3-methyl-1-propan-2-yl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFN5/c1-8(2)22-15(19-9(3)21-22)13-7-18-14(20-13)11-5-4-10(16)6-12(11)17/h4-8H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXKEKYDVQEBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C2=CN=C(N2)C3=C(C=C(C=C3)Br)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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